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Compound of Interest

Compound Name: 2-Methoxy-3,4-dimethylaniline

CAS No.: 67291-62-7

Cat. No.: B8726549

Get Quote

In the landscape of rational drug design, the selection of highly specific aniline derivatives is

critical for tuning the pharmacokinetics and target-binding affinity of active pharmaceutical

ingredients (APIs). 2-Methoxy-3,4-dimethylaniline (CAS: 67291-62-7), also referred to as 3,4-

dimethyl-2-methoxyaniline, has emerged as a privileged building block[1]. Its unique

substitution pattern—an electron-donating methoxy group flanked by an amine and a

dimethylated phenyl ring—imparts specific steric and electronic properties that are highly

sought after in the synthesis of antitumor piperazine derivatives[2], albicidin-based antibacterial

agents[3], and anthracyclinone N-isosteres[1].

As a Senior Application Scientist, I approach this compound not merely as a raw material, but

as a structural modulator. The ortho-methoxy group restricts the rotational degrees of freedom

of the adjacent amine, locking downstream amides or thiocarbamates into bioactive

conformations while simultaneously acting as a crucial hydrogen-bond acceptor in receptor

pockets.
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Understanding the quantitative properties of 2-Methoxy-3,4-dimethylaniline is the first step in

predicting its behavior in both synthetic reactors and biological systems. The lipophilicity (LogP)

and topological polar surface area (TPSA) directly dictate its solubility profile and membrane

permeability[1].

Table 1: Physicochemical and Structural Properties

Property Value Mechanistic Implication

CAS Number 67291-62-7

Standard identifier for

regulatory and procurement

tracking.

Molecular Formula C9H13NO
Defines the mass balance for

stoichiometric calculations.

Molecular Weight 151.208 g/mol

Low molecular weight allows

for extensive downstream

functionalization without

exceeding Lipinski's Rule of 5.

LogP (Octanol/Water) ~2.3

Optimal lipophilicity for passive

cellular diffusion, critical for

intracellular targets.

Hydrogen Bond Donors 1 (Primary Amine)

Acts as a primary nucleophile

for coupling reactions (e.g.,

with acyl chlorides).

Hydrogen Bond Acceptors 4

Enhances target-binding

affinity via the methoxy oxygen

and aromatic pi-system.

Rotatable Bonds 1

High structural rigidity,

reducing entropic penalty upon

target binding.

(Data synthesized from computational and literature profiles[1],[3])
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Upstream Synthesis: Mechanistic Pathway &
Protocol
The de novo synthesis of 2-methoxy-3,4-dimethylaniline typically begins with 2,3-dimethyl-6-

nitrophenol (CAS: 6665-95-8)[4]. The synthetic logic dictates that the phenolic hydroxyl must be

methylated prior to the reduction of the nitro group. If the nitro group were reduced first, the

resulting aminophenol would be highly susceptible to rapid oxidation and non-selective

alkylation.
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Synthesis pathway of 2-Methoxy-3,4-dimethylaniline from 2,3-dimethyl-6-nitrophenol.
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Protocol 1: Step-by-Step Synthesis & Validation
This protocol is adapted from established sigmatropic rearrangement and dearomatization

studies[5].

Step 1: Base-Catalyzed Methylation

Charge a dry, round-bottom flask with 2.7 g of 2,3-dimethyl-6-nitrophenol.

Add 1 g of 50% aqueous NaOH and 1 mL of methanol. Causality: The strong base

deprotonates the phenol, generating a highly nucleophilic phenoxide ion.

Cool the mixture to 10°C to control the exothermic reaction, then add 4 g of dimethyl sulfate

(Me2SO4) and 1.2 g of toluene.

Heat the mixture to 110-120°C for 1 hour.

Quench with 5 mL of water, extract the organic layer with diethyl ether (Et2O), and distill to

isolate the intermediate 2,3-dimethyl-6-nitroanisole (b9 125-130°C).

Step 2: Catalytic Hydrogenation

Transfer the isolated ether (approx. 1.9 g) to a high-pressure hydrogenation reactor.

Introduce Raney Nickel as the catalyst. Causality: Raney Ni is selected over Pd/C to prevent

potential hydrogenolysis (cleavage) of the newly formed methoxy-aryl bond, ensuring

exclusive reduction of the nitro group.

Purge with H2 and stir until hydrogen uptake ceases.

Filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric) and distill the filtrate

under reduced pressure to yield 1.2 g of 2-methoxy-3,4-dimethylaniline (b0.5 85-90°C)[5].

Self-Validating QC Step: Verify the product via 1H-NMR. The disappearance of the highly

deshielded aromatic protons adjacent to the nitro group and the appearance of a broad singlet

integrating to 2H (NH2) around 3.5-4.0 ppm confirms successful reduction.
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Downstream Functionalization: Piperazine &
Albicidin Derivatives
Once synthesized, 2-methoxy-3,4-dimethylaniline serves as an elite nucleophile. Its most

prominent application is in the generation of antitumor piperazine derivatives[2] and complex

albicidin derivatives targeting mixed-lineage kinases (MLKs)[3].

In the development of antitumor agents, the aniline is often converted into a thiocarbamate.

The thiocarbonyl moiety provides a unique electrostatic surface that enhances binding to the

hydrophobic pockets of target kinases.
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Downstream workflow for synthesizing antitumor piperazine derivatives.
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Protocol 2: Synthesis of Phenyl N-(4,5-dimethyl-2-
methoxyphenyl)thiocarbamate
This methodology details the activation of the aniline for subsequent piperazine coupling[2],[6].

Substrate Dissolution: Dissolve 4.50 g (0.03 mol) of 3,4-dimethyl-2-methoxyaniline in 100 mL

of anhydrous methylene chloride (CH2Cl2). Causality: Anhydrous conditions are critical

because the electrophile (phenyl chlorothionoformate) is highly susceptible to hydrolysis.

Electrophilic Addition: Slowly add 5.16 g (0.03 mol) of phenyl chlorothionoformate dropwise

via an addition funnel at 0°C.

Reaction Propagation: Allow the mixture to warm to room temperature and stir for 2 hours.

The nucleophilic primary amine attacks the thiocarbonyl carbon, displacing the chloride ion.

Quenching & Extraction: Add 150 mL of deionized water to quench any unreacted

electrophile. Separate the organic layer, extract the aqueous layer twice with CH2Cl2, and

dry the combined organic phases over anhydrous Na2SO4.

Purification: Concentrate under reduced pressure and purify via silica gel column

chromatography to obtain the pure thiocarbamate (Yield: ~92%)[6].

Self-Validating QC Step: 1H-NMR (500 MHz, CDCl3) should show the retention of the methoxy

singlet (~3.8 ppm) and the two methyl singlets (~2.1-2.3 ppm), alongside the introduction of

new multiplet signals corresponding to the phenyl ring of the thiocarbamate[6].

Conclusion & Future Perspectives
2-Methoxy-3,4-dimethylaniline is far more than a simple aromatic amine; it is a meticulously

designed scaffold that balances steric bulk, electronic density, and hydrogen-bonding

capability. By understanding the causality behind its upstream synthesis (e.g., the necessity of

Raney Nickel over harsher catalysts) and its downstream reactivity (forming rigid thiocarbamate

linkers), drug development professionals can leverage this molecule to synthesize next-

generation kinase inhibitors, albicidin antibiotics, and targeted antitumor therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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